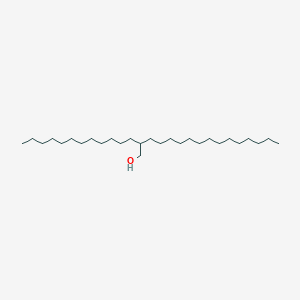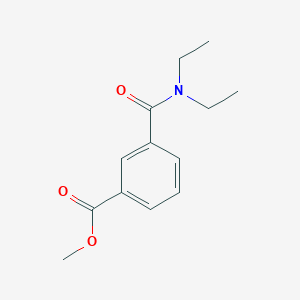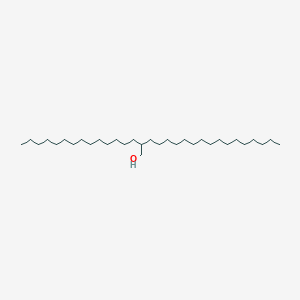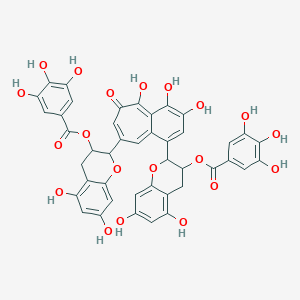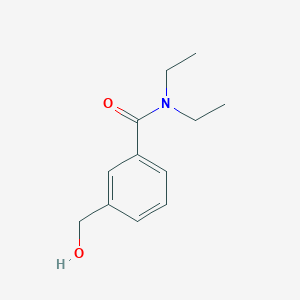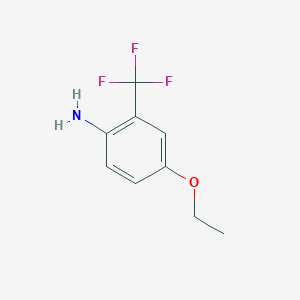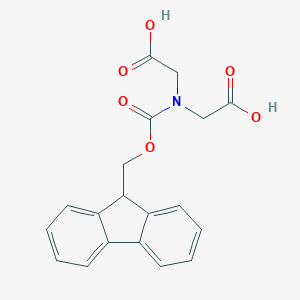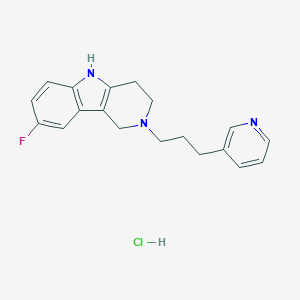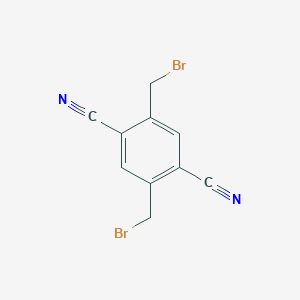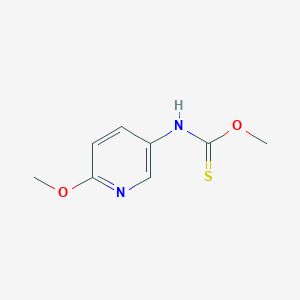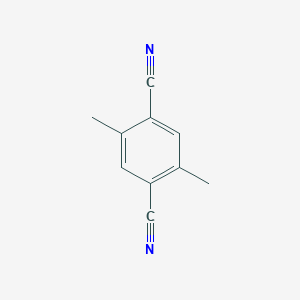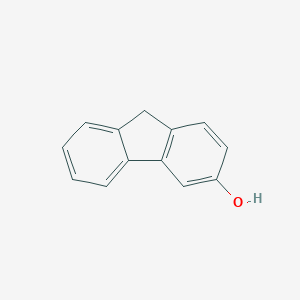![molecular formula C22H24O8 B047753 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone CAS No. 117211-85-5](/img/structure/B47753.png)
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of flavonoids and is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. It also induces apoptosis or programmed cell death in cancer cells, which helps in the prevention and treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. It also increases the levels of antioxidant enzymes like superoxide dismutase and catalase. In addition, it has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone in lab experiments is its wide range of therapeutic applications. It can be used in the study of various diseases like arthritis, diabetes, and cancer. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine the appropriate dosage for therapeutic use.
Direcciones Futuras
There are many future directions for the study of 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone. One direction is to study its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another direction is to investigate its toxicity and pharmacokinetics to determine the appropriate dosage for therapeutic use. Additionally, more research can be done to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound with promising therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Although more research is needed to determine its toxicity and pharmacokinetics, the future directions for its study are numerous.
Métodos De Síntesis
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 3-methyl-4-nitrophenol followed by reduction and cyclization. Another method involves the reaction between 2,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxyphenylacetic acid in the presence of a base and a catalyst.
Aplicaciones Científicas De Investigación
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has shown promising results in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties that can help in the treatment of diseases like arthritis, diabetes, and cancer. It has also been studied for its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
Propiedades
Número CAS |
117211-85-5 |
|---|---|
Nombre del producto |
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
Fórmula molecular |
C22H24O8 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
1-[6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
InChI |
InChI=1S/C22H24O8/c1-11(23)20-19(12-6-17(25-3)21(27-5)18(7-12)26-4)13-8-15-16(29-10-28-15)9-14(13)30-22(20,2)24/h6-9,19-20,24H,10H2,1-5H3 |
Clave InChI |
VHXQZFORACMZMV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES canónico |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
Sinónimos |
Ethanone, 1-(7,8-dihydro-6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl) -6H-1,3-dioxolo(4,5-g)(1)benzopyran-7-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



